Product packaging for Carbon monoxide (13C)(Cat. No.:CAS No. 1641-69-6)

Carbon monoxide (13C)

Cat. No.: B163133
CAS No.: 1641-69-6
M. Wt: 29.003 g/mol
InChI Key: UGFAIRIUMAVXCW-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Carbon-13 Isotope Utilization

The use of stable isotopes as tracers dates back to the 1930s. nih.gov Early research laid the groundwork for understanding metabolic processes, but the widespread application of stable isotopes, particularly ¹³C, was closely tied to the development of sophisticated analytical instrumentation. nih.gov The evolution of mass spectrometry was a critical driver, providing the necessary precision to measure minute differences in isotopic abundances within complex biological samples. nih.gov

Initially, radioactive isotopes like Carbon-14 were common tracers. However, the need for non-radioactive alternatives for certain applications, especially in studying nitrogen and oxygen metabolism where no long-lived radioisotopes exist, kept stable isotope research progressing. nih.gov Over the decades, techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been refined, allowing for detailed analysis of isotopomers—molecules that differ only in the position of the isotope. nih.gov This has enabled scientists to not just track the presence of a labeled atom but to identify the specific metabolic pathways responsible for its incorporation. nih.gov Today, ¹³C is a cornerstone of metabolic research, used in applications ranging from the urea (B33335) breath test for detecting Helicobacter pylori infections to advanced studies in quantitative proteomics. moravek.comwikipedia.org

Unique Advantages of Carbon Monoxide (13C) as an Isotopic Probe

Carbon Monoxide (¹³C) offers specific advantages that make it a uniquely valuable tool in isotopic studies. As the most fundamental C1-building block, it is a crucial starting material for the synthesis of a vast number of more complex ¹³C-labeled molecules. researchgate.net This versatility is paramount for researchers who need to introduce an isotopic label at a specific point in a target molecule.

Recent advancements have highlighted its utility in carbonylation chemistry, where a carbonyl group is introduced into a molecule. researchgate.net The use of ¹³C-labeled carbon monoxide in these reactions provides an ideal method for isotopically labeling pharmaceuticals and other bioactive compounds, which is essential for drug discovery and development programs. researchgate.net Furthermore, because Carbon-13 has a non-zero nuclear spin, compounds labeled with ¹³C can be studied using ¹³C-NMR spectroscopy. lookchem.comwikipedia.org This technique provides detailed structural and dynamic information about molecules. lookchem.com Research has employed ¹³C NMR to study the exchange reaction between CO and CO₂ catalyzed by enzymes like carbon monoxide dehydrogenase, offering direct insights into the chemical steps of catalytic cycles. acs.org

Properties and Research Data

The distinct physical and chemical properties of Carbon Monoxide (¹³C) are central to its application in research.

Physicochemical Properties of Carbon Monoxide (13C)
PropertyValueReference
CAS Number1641-69-6 sigmaaldrich.comisotope.com
Molecular Formula¹³CO lookchem.comsigmaaldrich.com
Molecular Weight29.00 g/mol sigmaaldrich.comisotope.com
Melting Point-207 °C lookchem.comsigmaaldrich.com
Density1.25 g/mL at 25 °C lookchem.comsigmaaldrich.com
Isotopic Purity (¹³C atom %)≥99% sigmaaldrich.com

Detailed research findings have demonstrated the utility of Carbon Monoxide (¹³C) in tracing complex reactions and pathways.

Selected Research Applications of Carbon Monoxide (13C)
Research AreaKey FindingSignificanceReference
EnzymologyUsed ¹³C NMR to study the CO-CO₂ exchange reaction catalyzed by Carbon Monoxide Dehydrogenase (CODH).Provided direct evidence of a CO₂ binding site and an internal proton transfer network within the enzyme, elucidating the catalytic mechanism. acs.org
Synthetic ChemistryServes as a key C1 building block for carbon isotope exchange (CIE) and carbonylation reactions.Facilitates the efficient synthesis of ¹³C-labeled pharmaceuticals and other complex molecules for drug discovery and metabolism studies. researchgate.net
Metabolic TracingActs as a precursor for generating ¹³C-labeled substrates used in metabolic flux analysis.Enables precise mapping of biochemical pathways and quantification of enzymatic rates in real-time. moravek.comisotope.com
Atmospheric ChemistryUsed to determine the isotopic signatures of CO derived from the atmospheric oxidation of Volatile Organic Compounds (VOCs).Improves the understanding and modeling of global and regional CO budgets by distinguishing between different CO sources. copernicus.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CO B163133 Carbon monoxide (13C) CAS No. 1641-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(113C)methylidyneoxidanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CO/c1-2/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFAIRIUMAVXCW-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C-]#[O+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430693
Record name Carbon-13C monoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

29.003 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1641-69-6
Record name Carbon-13C monoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1641-69-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Isotopic Enrichment and Synthesis Methodologies for Carbon Monoxide 13c

Cryogenic Distillation Techniques for Carbon-13 Enrichment

Cryogenic distillation is the principal method for the industrial-scale production of Carbon-13. polimi.it This process leverages the slight difference in vapor pressure between the isotopic molecules ¹²CO and ¹³CO at very low temperatures. tudelft.nltudelft.nl Carbon monoxide is considered an ideal substance for this process due to its relatively high relative volatility compared to other carbon-containing molecules like methane. polimi.it

On an industrial scale, the separation of ¹³CO from natural carbon monoxide is a demanding process that requires tall distillation columns and a large number of separation stages. pnnl.gov Natural carbon monoxide is treated as a ternary mixture of ¹²C¹⁶O, ¹³C¹⁶O, and ¹²C¹⁸O for process simulation and design. ntnu.no The fundamental principle involves the liquefaction of carbon monoxide at cryogenic temperatures (around 80-81 K) and allowing it to pass through a long, packed distillation column. polimi.itsrce.hr

During this process, the lighter ¹²CO isotope tends to accumulate in the vapor phase, moving up the column, while the heavier ¹³CO isotope enriches in the liquid phase, flowing downwards. srce.hrnaun.org The separation factor (relative volatility) between ¹²C¹⁶O and ¹³C¹⁶O is very small, approximately 1.00700 at 81.1 K, necessitating extensive and complex distillation setups. polimi.itntnu.no Industrial plants, such as those designed at the Los Alamos National Laboratory and the Kurchatov Institute Science Centre, have historically used very tall columns, some reaching heights of hundreds of meters, to achieve high enrichment levels. polimi.itpnnl.gov These plants often consist of multiple columns arranged in a cascade to handle the separation task efficiently. ntnu.nospiedigitallibrary.org

Table 1: Comparison of Relative Volatility for Carbon-Containing Compounds This table illustrates why carbon monoxide is the preferred substance for ¹³C enrichment via distillation.

Operating SubstanceIsotopic MoleculesRelative Volatility (α)Temperature
Carbon Monoxide¹²C¹⁶O / ¹³C¹⁶O1.0070081.1 K
Methane¹²CH₄ / ¹³CH₄1.00300111.7 K
Benzene (B151609)¹²C₆H₆ / ¹²C₅¹³CH₆1.00025307.4 K
Methanol¹²CH₃OH / ¹³CH₃OH1.00020307.4 K

Data sourced from polimi.it.

Given the high cost and low productivity of ¹³C separation, significant research has focused on optimizing the cryogenic distillation process. polimi.it Optimization involves manipulating key operational parameters to enhance separation efficiency and reduce the time required to reach the desired enrichment. researchgate.net

Computer simulations combined with experimental designs are used to determine optimal operating conditions. xml-journal.net Key parameters that are studied and adjusted include:

Boiling Power: The heat supplied to the reboiler at the bottom of the column. researchgate.netxml-journal.net

Column Pressure: The operating pressure inside the distillation column, which affects relative volatility. researchgate.netxml-journal.net

Reflux Ratio: The ratio of the liquid returned to the column to the vapor removed as product. researchgate.netxml-journal.net

Feed Flowrate and Position: The rate at which natural CO is introduced and the specific point along the column where it is fed. polimi.itmdpi.com

Table 2: Example of Optimized Operating Conditions for ¹³C Separation This table shows a set of optimized parameters from a specific experimental setup.

ParameterOptimal Value
Boiling Power250 W
Column Pressure54 kPa
Reflux Ratio84

Data sourced from researchgate.netxml-journal.net.

A significant advancement in separation technology is the development of microchannel distillation (MCD). This technology aims to intensify the process by dramatically reducing the required column length through enhanced mass transfer. pnnl.gov MCD devices use thin, porous wicking structures to transport liquid counter-currently to a gas flow in adjacent microchannels. bioesep.org

The key advantage of MCD is the reduction in the Height Equivalent to a Theoretical Plate (HETP), a measure of separation efficiency. While traditional packed columns have HETP values of 30 to 600 millimeters, MCD has demonstrated HETP values of less than 3.3 millimeters. bioesep.org For ¹³C enrichment from carbon monoxide, which can require 2,000-3,000 separation stages, this advancement could reduce the necessary column height from 400-600 meters to just 10-15 meters. pnnl.gov This makes the entire system more compact, easier to insulate, and less expensive to operate at cryogenic temperatures. pnnl.govpnnl.gov Research has demonstrated the scalability of MCD technology, showing improved performance with increased device length and channel number. pnnl.govpnnl.gov

Chemical and Electrochemical Generation of Carbon Monoxide (¹³C)

An alternative to isotopic separation is the direct synthesis of ¹³CO from a precursor already enriched with the ¹³C isotope, most commonly Carbon Dioxide (¹³CO₂).

Carbon Monoxide (¹³C) can be generated through the chemical or electrochemical reduction of Carbon Dioxide (¹³C).

Chemical Reduction: A common laboratory and industrial method involves the high-temperature reduction of ¹³CO₂ using a metal reducing agent, such as zinc. researchgate.net The reaction, ¹³CO₂ + Zn → ¹³CO + ZnO, can achieve nearly quantitative yields. researchgate.net To prevent issues like the sintering of zinc powder at high temperatures, modifications such as using a brass powder in a flowing-circulation installation have been developed to improve the process efficiency and capacity. researchgate.net

Electrochemical Reduction: This method converts ¹³CO₂ to ¹³CO using electricity and a catalyst. It is an area of intense research, with various catalysts being developed to improve efficiency and selectivity. rsc.org Catalysts can be heterogeneous (e.g., nanoporous silver) or homogeneous (e.g., transition metal complexes). rsc.orgpnas.org The process involves the electrochemical reduction of CO₂ at a catalyst-coated electrode. ucsd.edu Isotopic labeling studies using ¹³CO₂ have been crucial in understanding the reaction mechanisms, confirming, for instance, that bicarbonate (formed from CO₂) can be the predominant source of the final CO product on certain electrodes. acs.org Research has shown that the electrochemical process can discriminate between isotopes, with ¹²CO₂ reacting faster than ¹³CO₂, which could potentially be harnessed as a separation method itself. nih.gov

Table 3: Selected Electrocatalysts for CO₂ to CO Conversion This table highlights different types of catalysts and their reported performance metrics.

Catalyst TypeExample CatalystKey Performance Metric
Heterogeneous (Metal)Nanoporous Silver (Ag)Faradaic efficiency up to 90% rsc.org
Heterogeneous (Bimetallic)CoCu–N–CFaradaic efficiency of 76.5% at 0.57 V overpotential researchgate.net
Homogeneous (Molecular)Fe Porphyrin ComplexNear-quantitative CO faradaic yield pnas.org
Homogeneous (Molecular)Nickel N-heterocyclic carbene-isoquinoline complexTurnover frequency up to 3.9 s⁻¹ in photocatalysis nih.gov

Data sourced from rsc.orgpnas.orgresearchgate.netnih.gov.

For many chemical synthesis applications, particularly in laboratory settings, handling gaseous ¹³CO from cylinders is impractical. chemistryviews.org This has led to the development of methods for generating the gas on-demand, which can be categorized as in situ or ex situ. rsc.orgorganic-chemistry.org

Ex Situ Generation: This approach involves generating the gas in a separate, connected vessel and then introducing it into the main reaction mixture. A common method uses a two-chamber system where the ¹³CO is produced in one chamber and consumed in the other. acs.orgnih.gov This is advantageous because it prevents potential compatibility issues between the reagents used for gas generation and the main chemical reaction. acs.org For example, ¹³CO can be generated from a solid, stable precursor (a ¹³C-labeled acid chloride) via palladium-catalyzed decarbonylation. acs.orgnih.gov

In Situ Generation: In this method, a CO-releasing molecule (CORM) or a precursor is added directly to the reaction vessel, where it generates CO under specific conditions (e.g., addition of a reagent, heat). chemistryviews.orgscientificupdate.com For instance, the hydrolysis of ¹³C-labeled chloroform (B151607) using a base like cesium hydroxide (B78521) can produce ¹³CO directly within the reaction mixture for use in carbonylation reactions. organic-chemistry.orgresearchgate.net Recently, "thioCORMates" (S-aryl thioformates) have been developed, which release ¹³CO quantitatively at room temperature upon the addition of an amine. chemistryviews.org

Isotopic Effects in Electrochemical Reduction of Carbon Dioxide (13C)

The electrochemical reduction of carbon dioxide (CO₂) is a promising technology for converting a greenhouse gas into valuable chemicals and fuels. Isotopic labeling studies, particularly using carbon-13 (¹³C), are crucial for elucidating the reaction mechanisms and understanding the kinetic isotope effects (KIEs) at play. Research has shown that the electrochemical reduction of CO₂ exhibits a preference for the lighter isotope, ¹²C, over ¹³C. researchgate.net This phenomenon has implications for both mechanistic understanding and potential isotope separation technologies.

During the electrochemical reduction process in an alkaline electrolyte, both the absorption of CO₂ and the subsequent reduction step favor the lighter ¹²CO₂ isotopologue. researchgate.net Consequently, the unreacted CO₂ stream becomes enriched in ¹³C. The depletion of ¹³C in the product, such as carbon monoxide (CO), is reported to be several times greater than the isotopic fractionation observed in natural processes like photosynthesis. researchgate.net

Isotopic labeling experiments using selectively labeled sources, such as ¹³CO₂ and H¹³CO₃⁻, have been instrumental in identifying the primary carbon source for the products. In a study on nitrogen-doped porous carbon electrodes, it was found that the bicarbonate anion (HCO₃⁻), rather than dissolved CO₂, was the predominant source of the CO product. acs.org This was demonstrated by observing the ratio of ¹³CO to ¹²CO produced under non-equilibrium conditions with either ¹²CO₂-saturated NaH¹³CO₃ solution or ¹³CO₂-saturated NaH¹²CO₃ solution. acs.org

The kinetic isotope effect is also influenced by the catalyst and reaction conditions. Competitive ¹³C and ¹⁸O KIEs were studied for the photocatalytic reduction of CO₂ using a Rhenium complex, Re(bpy)(CO)₃Cl. researchgate.net The analysis of these KIEs helped to rule out an outer-sphere electron transfer mechanism, indicating instead that the binding of CO₂ to the reduced rhenium complex is the rate-determining step under those specific conditions. researchgate.net

The table below summarizes findings on Faradaic efficiency (FE) and isotopic effects in CO₂ electrochemical reduction.

Catalyst/SystemElectrolyteKey FindingReference
Nitrogen-doped porous carbon0.1 M NaH¹³CO₃ / ¹²CO₂Bicarbonate was identified as the predominant source for the CO product. acs.org
Silver (Ag) electrodeAlkaline electrolyteCO₂ electroreduction strongly favors the conversion of ¹²C over ¹³C. researchgate.net
Palladium (Pd) on CarbonD₂O-based vs. H₂O-basedEnhanced CO₂ reduction activity and higher Faradaic efficiency for CO were observed in D₂O-based electrolytes compared to H₂O-based ones. rsc.org
Re(bpy)(CO)₃Cl (photocatalytic)TEOA in MeCN/H₂OKIE analysis suggests CO₂ binding to the reduced catalyst is the rate-determining step. researchgate.net

Precursor Synthesis and Carbon-13 Labeling Building Blocks

Carbon monoxide-¹³C (¹³CO) is a fundamental precursor for the synthesis of a wide array of ¹³C-labeled building blocks. These labeled compounds are invaluable tools in various scientific fields for mechanistic studies, metabolic research, and quantitative analysis.

Synthesis of Labeled Building Blocks from Carbon Monoxide (¹³C) (e.g., [¹³C]Hydrogen Cyanide)

The high reactivity of carbon monoxide allows for its conversion into various simple, yet crucial, chemical synthons. The cryogenic distillation of carbon monoxide is a primary method for enriching ¹³C to isotopic purities of 95–99%. rsc.org This enriched ¹³CO can then be used directly or converted into other key C1 building blocks. rsc.org

One significant building block is hydrogen cyanide (HCN). A method for the ex-situ generation of H¹³CN has been developed, which is then used in palladium-catalyzed cyanation reactions. rsc.org This approach allows for the safe handling of the toxic gas and has been successfully applied to the synthesis of ¹³C-labeled benzonitriles from aryl bromides. rsc.org Stoichiometric studies involving the reaction of Pd(P(tBu)₃)₂ with H¹³CN led to the isolation and characterization of palladium-hydride complexes, providing insight into the reaction mechanism. rsc.org

Another fundamental building block is sodium cyanide. Sodium [¹³C]cyanide can be produced from ¹³CO via cyanamide. rsc.org This labeled cyanide is a versatile reagent for introducing a ¹³C-labeled cyano group, which can be further transformed into other functional groups. For instance, it has been used in the synthesis of the α-hydroxy acid [¹⁴C]lactic acid and in the preparation of labeled δ-aminolaevulinic acid. rsc.org

Furthermore, ¹³CO is extensively used in carbonylation reactions with organoboranes to produce ¹³C-labeled carboxylic acids. rsc.org This method is efficient for creating a variety of functionally substituted acids through a carbonylation-oxidation sequence. rsc.org

The table below presents examples of labeled building blocks synthesized from ¹³CO.

Building BlockSynthesis Method from ¹³COApplication ExampleReference
[¹³C]Carboxylic AcidsCarbonylation of organoboranes with ¹³CO.Synthesis of functionally substituted acids. rsc.org
[¹³C]Hydrogen CyanideEx-situ generation for subsequent reactions.Pd-catalyzed cyanation of aryl bromides to form ¹³C-benzonitriles. rsc.org
Sodium [¹³C]CyanideProduced from ¹³CO via cyanamide.Used to synthesize labeled δ-aminolaevulinic acid. rsc.org

Integration of Carbon Monoxide (¹³C) into Complex Organic Molecules

The incorporation of ¹³C from carbon monoxide into complex organic structures is predominantly achieved through transition-metal-catalyzed carbonylation reactions. scientificupdate.com These methods are highly valued in pharmaceutical research and drug development for synthesizing isotopically labeled standards for metabolic studies and quantitative assays. researchgate.net

Palladium-catalyzed reactions are particularly prominent for this purpose. scientificupdate.com Carbonylative cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the efficient synthesis of ¹³C-labeled ketones. acs.org The use of CO-precursors, like COgen, which can be synthesized from ¹³CO₂, provides a practical and safe way to handle stoichiometric amounts of ¹³CO in these reactions. acs.org A simple switch from an unlabeled CO source to its ¹³C-labeled counterpart enables the direct synthesis of the labeled complex molecule, often in the final steps of a synthetic sequence. acs.org

The scope of these reactions is broad, tolerating a wide range of functional groups and allowing for the labeling of complex structures, including heterocycles and biologically active compounds. researchgate.net For example, ¹³C-labeling of arylacetates and even complex molecules bearing reactive ketone or phenol (B47542) groups has been successfully demonstrated. researchgate.net

Beyond palladium catalysis, other transition metals are also utilized. Manganese carbonyl complexes have been shown to react with organo(alkoxy)borate salts and ¹³CO to form ¹³C-labeled esters. scientificupdate.com Nickel-catalyzed reactions have also been developed that allow for the exchange of a carbonyl group within a lactam for an exogenous labeled ¹³CO, providing a novel method for isotope labeling. researchgate.net

The following table provides examples of complex molecules labeled via the integration of ¹³CO.

Labeled Molecule ClassCatalytic MethodKey FeaturesReference(s)
KetonesCarbonylative Suzuki-Miyaura (Pd-catalyzed)Base-free conditions, high yield, use of ¹³COgen precursor. acs.org
EstersCarbonylation using Manganese carbonyl complexesReaction with organo(alkoxy)borate salts. scientificupdate.com
AmidesAminocarbonylation (Pd-catalyzed)Use of two-chamber reactors for safe handling of ¹³CO. acs.org
HeterocyclesPalladium-catalyzed carbonylationTolerates various heterocyclic cores. researchgate.net
α,β-unsaturated ketonesCarbonylative Heck reaction (Pd-catalyzed)Three-component reaction to form complex structures like chalcones. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of Carbon Monoxide (¹³C) Systems

NMR spectroscopy utilizing ¹³C-labeled carbon monoxide is a cornerstone technique for elucidating the electronic and structural features of molecules, ranging from organometallic compounds to biological systems. The chemical shift of the ¹³C nucleus is highly sensitive to its local electronic environment, providing detailed insights into bonding and molecular dynamics.

The ¹³C NMR chemical shift of a carbonyl ligand is a sensitive indicator of the electronic environment within a metal carbonyl complex. libretexts.org The chemical shifts for carbonyl carbons are typically found far downfield, in the range of 170-220 ppm, due to factors including sp² hybridization and the double bond to oxygen. libretexts.org The principal components of the ¹³C NMR chemical shift tensors for terminally bound CO groups are highly anisotropic (around 380 ± 60 ppm) and nearly axially symmetric. aip.org In contrast, bridging CO groups exhibit much less anisotropy. aip.org

Table 1: Representative ¹³C NMR Chemical Shifts for Metal Carbonyl Complexes This table contains interactive elements. You can sort and filter the data.

Compound Carbonyl Type ¹³C Chemical Shift (ppm vs. TMS) Reference
Fe(CO)₅ Trigonal Bipyramid -84.6 (relative to Benzene) rsc.org
Ni(CO)₄ Tetrahedral -64.0 (relative to Benzene) rsc.org
Cr(CO)₆ Octahedral 212 purdue.edu
Mo(CO)₆ Octahedral 201.7 acs.org
W(CO)₆ Octahedral 191.9 acs.org
[π-(C₅H₅)Fe(CO)₂]₂ Bridging & Terminal 211.5 (terminal), 274.5 (bridging) purdue.edu

Note: Chemical shifts can vary with solvent and reference standard. The values from reference rsc.org were originally reported relative to benzene and have been presented here as documented in the source.

The use of ¹³C-labeled carbon monoxide is invaluable for tracing the course of chemical and biochemical reactions. In enzymology, ¹³C NMR has been instrumental in studying the mechanism of carbon monoxide dehydrogenase (CODH), an enzyme that catalyzes the reversible oxidation of CO to CO₂ at a nickel-iron-sulfur cluster. acs.orgnih.gov Studies using ¹³C NMR revealed a CODH-catalyzed exchange reaction between ¹³CO and CODH-bound ¹³CO₂. nih.gov This was observed through a characteristic broadening of the ¹³CO NMR resonance, which occurs at a rate constant (1080 s⁻¹ at 20°C) nearly equal to that of CO oxidation. acs.orgnih.gov The chemical shift of the ¹³CO peak remained unchanged, indicating the process is in the slow exchange limit. acs.org These results provided strong evidence for a CO₂ binding site and an internal proton transfer network within the enzyme, showing that the exchange involves CO migration to the active site and oxidation, but not the release of CO₂ into the solvent. nih.gov

In organometallic chemistry, ¹³C NMR is used to study fluxional processes in metal carbonyl clusters, where ligands rapidly exchange positions. For example, the dynamic behavior of Fe₃(CO)₁₂ in the solid state has been investigated. aip.org The motionally averaged chemical shift tensor components observed by ¹³C NMR are consistent with a proposed exchange mechanism for the carbonyl ligands. illinois.edu

The development of Fourier Transform (FT) NMR spectroscopy was a significant breakthrough for the study of ¹³C nuclei in transition metal carbonyls. purdue.edu Early continuous-wave NMR methods were hampered by the low natural abundance (1.1%) and long spin-lattice relaxation times of the ¹³C nucleus, making detection difficult. purdue.edu FT NMR techniques, by exciting all frequencies simultaneously and averaging the results of multiple scans (pulses), dramatically enhance the signal-to-noise ratio. purdue.edupurdue.edu

This enhanced sensitivity revived interest in the ¹³C NMR spectra of metal carbonyl complexes. purdue.edu It enabled researchers to routinely acquire high-resolution spectra and establish important correlations between electronic structure and spectroscopic data. purdue.edu For example, FT ¹³C NMR was crucial in establishing linear correlations between carbonyl chemical shifts and carbonyl stretching force constants in various complexes, including L₃Cr(CO)₃ and (π-C₅H₅)Fe(CO)₂X derivatives. purdue.edu These correlations have been fundamental in developing the hypothesis that changes in carbonyl chemical shifts are primarily driven by the extent of metal-to-carbonyl π-backdonation. purdue.edupurdue.edu

Quantitative ¹³C NMR spectroscopy, combined with the administration of ¹³C-labeled substrates, is a powerful technique for non-invasively mapping and quantifying metabolic fluxes in complex biological systems. cambridge.orgnih.gov While not directly involving the administration of ¹³C-monoxide, this methodology relies on the unique properties of the ¹³C isotope to trace metabolic pathways. By introducing a ¹³C-enriched compound, such as [1-¹³C]glucose, into a system, the label is incorporated into downstream metabolites. nih.gov

The resulting ¹³C NMR spectrum reveals not only the identity of these metabolites but also the specific position of the ¹³C label within their molecular structures. cambridge.org For example, after infusing [1-¹³C]glucose, abundant labeling is often observed in the C4 positions of glutamate (B1630785) and glutamine. nih.gov The analysis of the multiplet patterns in ¹³C spectra, which arise from ¹³C-¹³C spin-spin coupling, allows for the quantification of different isotopomers (molecules differing only in their isotopic composition). cambridge.org This isotopomer analysis provides detailed information on the relative rates (fluxes) of intersecting metabolic pathways, such as the tricarboxylic acid (TCA) cycle and neurotransmitter cycling. nih.govunl.edu

Table 2: Example of ¹³C Label Distribution in Glutamate from [U-¹³C]Glucose Metabolism This interactive table shows the primary isotopomers of glutamate detected by ¹³C NMR after metabolism of uniformly labeled glucose.

Carbon Position Detected as Description
C4 Doublet Labeled from the first turn of the TCA cycle.
C3 Doublet of doublets Labeled from the first turn of the TCA cycle.
C2 Doublet Labeled from the second turn of the TCA cycle.
C5 Singlet/Doublet Labeling pattern depends on pathway contributions.

Infrared (IR) and Raman Vibrational Spectroscopy of Carbon Monoxide (¹³C) Systems

Vibrational spectroscopy is a primary tool for investigating metal-ligand bonding in carbonyl complexes. The frequency, intensity, and number of C-O stretching bands (ν(CO)) in IR and Raman spectra provide extensive information about molecular structure, symmetry, and the nature of the metal-carbonyl bond. researchgate.net

The C-O stretching vibration in metal carbonyls is highly diagnostic. The strength of the metal-to-carbonyl π-backdonation directly influences the C-O bond order; stronger backdonation populates the π* antibonding orbital of the CO ligand, weakening the C-O bond and causing the ν(CO) stretching frequency to decrease. purdue.edu This makes ν(CO) an excellent probe of the electronic properties of the metal center and its surrounding ligands.

The use of isotopic labeling with Carbon Monoxide (¹³C) is a critical technique for the unambiguous assignment of ν(CO) bands. nih.govnih.gov According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Substituting ¹²CO with ¹³CO increases the reduced mass, resulting in a predictable shift of the ν(CO) band to a lower frequency. nih.gov This isotopic shift confirms that the observed band indeed corresponds to a C-O stretching mode.

For example, in studies of CO complexes with copper-containing amine oxidases, the C-O stretching bands (ν(CO)) for the substrate-reduced enzyme were observed at 2063 and 2079 cm⁻¹. nih.gov When ¹³C¹⁸O was used, these bands shifted by nearly 100 cm⁻¹ to lower frequencies, confirming their assignment. nih.gov Similarly, a vibrational analysis of CO bound to hemocyanin showed that data from ¹³C and ¹⁸O labeled carbon monoxide complexes were consistent with the coordination of the carbon atom to one of the copper ions in the active site. nih.gov

Table 3: Effect of ¹³C Isotopic Substitution on ν(CO) Frequencies in a Copper Amine Oxidase Complex This interactive table demonstrates the shift in vibrational frequency upon isotopic labeling.

Isotope ν(CO) Band 1 (cm⁻¹) ν(CO) Band 2 (cm⁻¹) Reference
¹²C¹⁶O 2063 2079 nih.gov
¹³C¹⁸O ~1963 (Calculated Shift) ~1979 (Calculated Shift) nih.gov

Note: The reference indicates a shift of nearly 100 cm⁻¹, the values for ¹³C¹⁸O are illustrative of this shift.

Isotopic Shifts in Infrared Spectra for Structural Elucidation

The substitution of the common ¹²C with ¹³C in a molecule induces a discernible shift in the vibrational frequencies observed in infrared (IR) spectroscopy. This isotopic shift is a direct consequence of the increased mass of the ¹³C atom, which alters the reduced mass of the vibrating bond without changing the force constant. This phenomenon is particularly useful in assigning specific vibrational modes and elucidating molecular structures. researchgate.netnih.gov

For carbon monoxide, the stretching vibration of the C≡O bond is a strong absorber in a region of the IR spectrum that is often free from other interfering absorptions. dalalinstitute.com The labeling of carbon monoxide with ¹³C results in a predictable decrease in its stretching frequency (νCO). This shift allows for the unambiguous identification of the CO moiety within complex molecules and provides insights into its electronic environment. dalalinstitute.comilpi.com

Key Research Findings:

Theoretical models combining frequency and coupling maps with molecular dynamics simulations have been developed to accurately predict the IR spectra of ¹³C-labeled oligonucleotides, aiding in the characterization of their secondary structures. researchgate.net

Isotope-edited IR spectroscopy, by labeling specific amide carbonyls with ¹³C, allows for the study of local protein conformation and solvent exposure with minimal structural perturbation. nih.gov

In photoactivatable flavoproteins, ¹³C labeling of riboflavin (B1680620) confirmed the assignment of carbonyl stretching modes and revealed shifts to lower frequencies in the excited electronic state. stfc.ac.uk

In Situ Infrared Spectroscopy for Surface-Adsorbed Carbon Monoxide (¹³C)

In situ infrared spectroscopy, particularly Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), is a powerful technique for studying the interactions of gas-phase molecules with solid surfaces, such as catalysts. When ¹³CO is used as a probe molecule, it provides detailed information about the nature of adsorption sites, the electronic properties of the surface, and the reaction intermediates formed during catalytic processes. researchgate.netresearchgate.netrsc.org

The shift in the ν(¹³CO) stretching frequency upon adsorption, compared to the gas-phase molecule, indicates the nature and strength of the interaction between the carbon monoxide and the surface. For instance, a significant shift to lower wavenumbers is indicative of strong back-donation from the surface to the antibonding π* orbitals of CO.

Research Highlights:

DRIFTS studies of ¹²CO and ¹³CO adsorption on Au/CeO₂ catalysts helped to differentiate between various adsorbed CO species and understand their role in the water-gas shift reaction. researchgate.net

On Pt-Cl/CeOₓ/SiO₂ and Pt/CeOₓ/SiO₂ catalysts, DRIFTS with ¹³CO was used to characterize the electronic properties of atomically dispersed platinum and its interaction with the support. researchgate.net

In the study of Cu-based core-shell nanoparticles, DRIFTS of adsorbed CO was employed to probe the catalyst surface under reaction conditions, revealing differences in CO adsorption and dissociation behavior between Cu@Mn₃O₄ and Cu@Co₃O₄. rsc.org

In situ DRIFTS has been utilized to investigate the co-oxidation of CO and toluene (B28343) over Pt-based catalysts, identifying surface species like bicarbonates and carbonates as intermediates. rsc.org

Relevance of CO Stretching Frequencies in Metal Carbonyl Bonding Characterization

Infrared spectroscopy is an indispensable tool for characterizing the bonding in metal carbonyl complexes. The stretching frequency of the carbon monoxide ligand, ν(CO), is highly sensitive to the electronic environment of the metal center. dalalinstitute.comumb.edulibretexts.org The bonding in metal carbonyls is described by a synergistic model involving σ-donation from the CO to the metal and π-back-donation from the metal d-orbitals to the π* antibonding orbitals of CO. libretexts.orgrajdhanicollege.ac.in

An increase in electron density on the metal center, due to either a net negative charge on the complex or the presence of electron-donating co-ligands, enhances the π-back-donation. This increased population of the CO π* orbital weakens the C-O bond, resulting in a decrease in the ν(CO) stretching frequency. rajdhanicollege.ac.iniitd.ac.in Conversely, a positive charge on the metal or the presence of electron-withdrawing ligands reduces back-donation, leading to a stronger C-O bond and a higher ν(CO) frequency. dalalinstitute.comrajdhanicollege.ac.in The use of ¹³CO, with its characteristic lower frequency, aids in the assignment of these bands, especially in complex spectra with multiple carbonyl ligands. ilpi.comresearchgate.net

Metal Carbonyl Species Effect on Metal Electron Density Effect on π-Back-donation Resulting ν(CO) Shift
Anionic (e.g., [V(CO)₆]⁻)IncreaseIncreasedLower Frequency
Neutral (e.g., Cr(CO)₆)BaselineModerateIntermediate Frequency
Cationic (e.g., [Mn(CO)₆]⁺)DecreaseDecreasedHigher Frequency
With electron-donating ligandsIncreaseIncreasedLower Frequency
With electron-withdrawing ligandsDecreaseDecreasedHigher Frequency

Mass Spectrometry (MS) for Carbon Monoxide (¹³C) Tracer Analysis

Continuous-Flow Isotope Ratio Mass Spectrometry (CF-IRMS) for Atmospheric Carbon Monoxide (¹³C)

Continuous-Flow Isotope Ratio Mass Spectrometry (CF-IRMS) is a highly precise technique used to measure the isotopic composition of atmospheric trace gases, including carbon monoxide. acs.orgresearchgate.netd-nb.info This method allows for the automated and rapid analysis of small air samples, which is a significant advantage over traditional dual-inlet techniques that require larger sample volumes. acs.org

In a typical CF-IRMS setup for CO analysis, the air sample is introduced into a helium carrier gas stream. Interfering gases are removed, and the CO is oxidized to CO₂, often using a chemical oxidant like Schütze reagent. acs.orgresearchgate.netcopernicus.org The resulting CO₂ is then purified, cryofocused, and introduced into the mass spectrometer for isotopic analysis. This technique can simultaneously determine the mole fraction and the isotopic ratios (δ¹³C and δ¹⁸O) of CO. scispace.com

Key Findings from CF-IRMS Studies:

A new CF-IRMS system has been developed for the analysis of stable isotopes in CO from ice core samples, achieving analytical precisions of 0.2‰ for δ¹³C and 0.6‰ for δ¹⁸O. copernicus.org

The technique has been successfully applied to analyze air samples from various locations, providing data that is comparable to the more labor-intensive dual-inlet methods. acs.org

Automated CF-IRMS systems can perform a single measurement in as little as 18 minutes with a repeatability of 0.1‰ for δ¹³C. researchgate.netscispace.com

Gas Chromatography-Mass Spectrometry (GC-MS) in Carbon-13 Tracer-Based Metabolomics

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of metabolomics, enabling the identification and quantification of a wide range of small molecule metabolites. nih.gov The use of ¹³C-labeled tracers, such as ¹³C-glucose or ¹³C-glutamine, in combination with GC-MS, allows for the detailed investigation of metabolic pathways and fluxes within a biological system. researchgate.netnih.gov

In these experiments, cells or organisms are cultured with a ¹³C-labeled substrate. The ¹³C atoms are incorporated into various downstream metabolites through metabolic reactions. By analyzing the mass isotopomer distributions of these metabolites using GC-MS, researchers can trace the fate of the carbon atoms and quantify the activity of specific metabolic pathways. researchgate.netcreative-proteomics.com The use of ¹³C-labeled internal standards is also a common practice to improve the accuracy and precision of quantification by correcting for variations during sample preparation and analysis. researchgate.netlibios.frnih.govresearchgate.net

Applications in Metabolomics Research:

¹³C-labeling experiments with GC-MS have been used to study the metabolic fate of tracers in a wide range of plant materials, from single cells to whole plants. researchgate.net

The technique is applied in cancer research to analyze metabolic reprogramming in 3D cell cultures, providing insights into tumor metabolism. nih.gov

The development of ¹³C-labeled internal standards, such as uniformly ¹³C-labeled lignin, has enabled accurate quantification of complex biopolymers in biomass samples. researchgate.net

Isotopic Ratio Outlier Analysis (IROA) with Carbon-13 Labeling

Isotopic Ratio Outlier Analysis (IROA) is a metabolomics technique that utilizes ¹³C labeling to accurately identify and quantify metabolites while eliminating sample-to-sample variance and discriminating against artifacts. nih.govnih.gov The method involves growing two cell populations, a control and an experimental group, in media containing glucose (or another carbon source) with either a low (e.g., 5%) or a high (e.g., 95%) uniform enrichment of ¹³C. nih.govnih.govresearchgate.net

When samples from the two populations are mixed and analyzed by mass spectrometry, metabolites of biological origin appear as distinct, mirror-image peak pairs. The mass difference between the monoisotopic peaks of a pair directly reveals the number of carbon atoms in the molecule, which significantly aids in its identification. nih.govthermoscientific.com This unique isotopic signature allows for the clear differentiation of biological compounds from chemical noise and artifacts. sciex.com

Advantages and Findings of IROA:

IROA has been successfully combined with GC-TOF-MS to study the metabolome of S. cerevisiae, enabling the characterization of numerous metabolites. nih.gov

The use of ultra-high-resolution GC-Orbitrap/MS has been shown to enhance IROA by detecting more peak pairs and improving the accuracy of chemical formula generation. einsteinmed.edu

The IROA workflow can effectively measure and correct for ion suppression, a major issue in mass spectrometry-based metabolomics, leading to more accurate and precise quantification. nih.govuab.edu

Spectroscopic Characterization and Analytical Methodologies Using Carbon Monoxide 13c

Spectroscopic Methods for Metabolic Pathway Analysis

While not employed as a universal tracer in the same manner as substrates like [¹³C]glucose or [¹³C]glutamine, Carbon Monoxide (¹³C) is a pivotal molecule for investigating specific metabolic routes, particularly in anaerobic microorganisms. The analysis of mass isotopomer distributions (MIDs) is a powerful technique used to trace the fate of carbon atoms from specific precursors into the architecture of metabolites. When applied to pathways involving carbon monoxide, MID analysis can elucidate the flux through critical C1-assimilation reactions.

The primary route for biological carbon monoxide utilization is the Wood-Ljungdahl pathway, which is central to the metabolism of various anaerobes for both carbon fixation and energy conservation. pnas.orgnih.gov A key enzyme in this pathway, acetyl-CoA synthase (ACS), catalyzes the synthesis of acetyl-CoA from a methyl group, coenzyme A, and carbon monoxide. utexas.edu By using stable isotope tracers, the activity and flux through this specific reaction can be quantified by analyzing the MIDs of downstream metabolites, such as proteinogenic amino acids. berkeley.edunih.gov

A demonstrative case is the study of the organohalide-respiring bacterium Dehalococcoides mccartyi. This organism possesses an incomplete Wood-Ljungdahl pathway where acetyl-CoA is cleaved, releasing carbon monoxide as an obligate byproduct. nih.gov To probe the bidirectionality of the acetyl-CoA synthase and determine if exogenous carbon monoxide could be re-incorporated, researchers have employed carefully designed isotope tracer experiments. pnas.org

In a key study, D. mccartyi cultures were supplied with [1-¹³C]acetate, which labels the carbonyl carbon of acetyl-CoA. pnas.org Concurrently, unlabeled carbon monoxide was introduced into the system. The hypothesis was that if the acetyl-CoA synthase enzyme incorporates external CO, the ¹³C label from the [1-¹³C]acetate-derived acetyl-CoA would be diluted in the resulting biomass. The extent of this dilution can be precisely measured by analyzing the MIDs of amino acids whose carbon backbones are derived from acetyl-CoA. pnas.org

Gas chromatography-mass spectrometry (GC-MS) is typically used to measure the MIDs of amino acid derivatives. nih.gov The analysis focuses on amino acids like alanine, glutamate (B1630785), and leucine, which derive one or more of their carbons from the carbonyl group of acetyl-CoA. pnas.org The results from such an experiment with D. mccartyi showed a discernible dilution of the ¹³C label in these specific amino acids upon the addition of unlabeled CO, confirming that the acetyl-CoA synthase in this organism can indeed incorporate exogenous carbon monoxide. pnas.org

The table below summarizes the conceptual findings from such a tracer experiment, illustrating how MID analysis reveals the impact of unlabeled CO on the labeling pattern of key amino acids derived from [1-¹³C]acetate.

Amino AcidCarbon Atoms from Acetyl-CoA Carbonyl GroupExpected Labeling from [1-¹³C]AcetateObservation with Unlabeled COImplied Flux
Alanine 1M+1Dilution of M+1 fractionCO incorporation via Acetyl-CoA
Glutamate 1M+1Dilution of M+1 fractionCO incorporation via Acetyl-CoA
Leucine 1M+1Dilution of M+1 fractionCO incorporation via Acetyl-CoA

This interactive table demonstrates the principle of using mass isotopomer distribution (MID) analysis to detect carbon monoxide incorporation. The "M+1" fraction represents molecules containing one ¹³C atom.

This targeted use of ¹³C-labeled substrates in conjunction with unlabeled carbon monoxide, followed by MID analysis, provides a quantitative assessment of the metabolic flux specifically through the acetyl-CoA synthase reaction. It highlights a sophisticated application of metabolic flux analysis principles to probe a single, critical reaction within a complex metabolic network, rather than determining all network-wide fluxes. pnas.org

Mechanistic Investigations Using Carbon Monoxide 13c in Chemical Reactions

Elucidation of Catalytic Reaction Mechanisms

Carbon-13 Kinetic Isotope Effects in Catalytic Oxidation of Carbon Monoxide

The catalytic oxidation of carbon monoxide is a reaction of significant environmental and industrial importance. The use of ¹³CO allows for the determination of the Carbon-13 Kinetic Isotope Effect (KIE), which provides valuable information about the transition state of the rate-determining step.

Studies on the catalytic oxidation of CO over various metal catalysts have revealed important details about the reaction mechanism. For instance, the ¹³C KIE in the catalytic oxidation of carbon monoxide over silver wool was investigated in the temperature range of 343–453 K. acs.orgacs.org The reaction was found to be first order with respect to carbon monoxide and zero order with respect to oxygen and carbon dioxide. acs.org The experimental data was well-reproduced by a theoretical model featuring a bent (CO₂)‡ transition state with an interbond angle of approximately 110°. acs.org This suggests that the formation of a bent carbon dioxide-like species is a key feature of the transition state on the silver surface.

Similarly, the ¹³C and ¹⁴C KIEs in the CO oxidation over a ZnO catalyst were found to be temperature-independent between 200–500 °C. aip.org The k₁₂/k₁₃ and k₁₂/k₁₄ ratios were determined to be 1.0101±0.0010 and 1.0204±0.0019, respectively. aip.org Interpretation of these values suggests that the transition state could be either a (CO₂)‡ complex with an interbond angle of (90±10)° or a planar (CO₃)‡ with two interbond angles in the range of (120±10)°. aip.org

The kinetic isotope effect for carbon in the reaction between CO and the hydroxyl radical (OH) has been shown to vary with pressure and the composition of the ambient gas. osti.gov At one atmosphere of air, the k₁₂/k₁₃ ratio is 1.007, while it decreases to 0.997 at 0.2 atmospheres. osti.gov This pressure dependence is attributed to the initial formation of an activated HOCO radical. osti.gov

Kinetic Isotope Effects in Catalytic CO Oxidation
CatalystIsotope Effect (k₁₂/k₁₃)Temperature Range (K)Key Finding
Silver (Ag)Temperature dependent343–453Supports a bent (CO₂)‡ transition state. acs.org
Zinc Oxide (ZnO)1.0101 ± 0.0010473–773Suggests a (CO₂)‡ or (CO₃)‡ transition state. aip.org
Palladium/Alumina (Pd/Al₂O₃)--Further research is needed to provide specific data. dntb.gov.ua

Mechanistic Probes for Metal Carbonyl Decomposition Processes

Carbon monoxide (¹³C) is an invaluable probe for studying the decomposition mechanisms of metal carbonyl complexes. By selectively enriching the CO ligands with ¹³C, techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can be used to follow the fate of individual carbonyl groups during thermal or photochemical decomposition. acs.orgwikipedia.org

For example, the photolysis of metal hexacarbonyls in the presence of ¹³CO can lead to the formation of isotopically labeled intermediates, which can be identified by their unique spectroscopic signatures. rsc.orgrsc.org This allows for the elucidation of the primary photoproducts and subsequent rearrangement processes. Studies on iron pentacarbonyl (Fe(CO)₅) using ¹³CO have shown rapid exchange between axial and equatorial CO ligands, a process known as Berry pseudorotation, which results in a single ¹³C NMR signal. wikipedia.orgacs.org The thermal decomposition of metal carbonyls, which can lead to the formation of metal clusters, can also be investigated using ¹³CO to understand the ligand exchange and cluster growth mechanisms. wikipedia.org

Carbonylation Reactions with Carbon Monoxide (¹³C) for Mechanistic Insights

Carbonylation reactions, which involve the introduction of a carbonyl group into an organic molecule, are fundamental transformations in organic synthesis. The use of ¹³CO as a reactant allows for the direct tracing of the carbonyl carbon, providing unambiguous evidence for proposed reaction mechanisms. researchgate.net This is particularly useful in complex catalytic cycles where multiple CO insertion or exchange steps may occur.

For instance, in the development of new carbonylation methodologies, ¹³CO can be used to confirm that the incorporated carbonyl group originates from the supplied carbon monoxide gas and not from other potential carbon sources in the reaction mixture, such as solvents or additives. researchgate.netrsc.org Late-stage carbon isotope labeling using ¹³CO has become a crucial tool in medicinal chemistry for studying the metabolic fate of drug candidates. researchgate.net

Palladium-Catalyzed Carbonylation Mechanisms

Palladium-catalyzed carbonylation reactions are widely used in the synthesis of a vast array of carbonyl-containing compounds, including ketones, esters, amides, and carboxylic acids. The mechanism of these reactions typically involves the oxidative addition of an organic halide to a Pd(0) species, followed by CO insertion into the palladium-carbon bond, and subsequent reductive elimination or nucleophilic attack to yield the final product. diva-portal.org

The use of ¹³CO has been instrumental in confirming these mechanistic steps. nih.govacs.org For example, in the palladium-catalyzed aminocarbonylation, using ¹³CO as the carbon monoxide source allows for the synthesis of ¹³C-labeled amides, confirming the direct incorporation of CO. nih.govacs.org Furthermore, mechanistic studies using ¹³CO can help to distinguish between different possible catalytic cycles, such as those involving mononuclear or dinuclear palladium species. The development of methods for the ex situ generation of ¹³CO has further enhanced the safety and efficiency of these labeling studies. nih.govacs.orgacs.org Recent advancements have also focused on using ¹³CO₂ as a renewable C1 source, which is then reduced in situ to ¹³CO for subsequent carbonylation reactions. nih.gov

Isotope Exchange Reaction Dynamics

Kinetics and Mechanisms of Carbon-13 Isotope Exchange between Carbon Monoxide and Carbon Dioxide

The isotope exchange reaction between carbon monoxide (CO) and carbon dioxide (CO₂) is a fundamental process with implications in various fields, including atmospheric chemistry and geochemistry. nasa.gov The kinetics and mechanism of this exchange can be effectively studied using ¹³C labeling.

Studies have shown that the exchange of ¹³C between CO and CO₂ can be catalyzed by various surfaces, including quartz, gold, and silver, at high temperatures (around 900°C). researchgate.net The reaction rate appears to be independent of the pressure and composition of the gas mixture but is accelerated by the presence of hydrogen or water vapor. researchgate.net The apparent activation energy for this surface-catalyzed exchange is approximately 100 kcal/mol. researchgate.net

In a different context, the enzyme Carbon Monoxide Dehydrogenase (CODH) has been shown to catalyze the steady-state exchange between CO and CO₂. acs.orgnih.gov ¹³C NMR studies revealed that this exchange occurs without the release of CO₂ or protons into the solvent, providing strong evidence for a CO₂ binding site and an internal proton transfer network within the enzyme. acs.orgnih.gov The rate of ¹³CO line broadening in these experiments provides a measure of the exchange rate constant. acs.orgnih.gov

In the gas phase, the O-exchange reaction between CO₂⁺ and CO has been studied using ¹³C-labeled systems. These experiments revealed a remarkably large intramolecular ¹²C/¹³C kinetic isotope effect, ranging from 6.0 to 7.3, for the unimolecular dissociation of the C¹³CO₃⁺ intermediate. nih.gov

Catalysts and Conditions for ¹³CO/CO₂ Exchange
SystemCatalyst/MediumTemperatureKey Mechanistic Insight
Gas PhaseQuartz, Gold, Silver Surfaces~900°CSurface-catalyzed reaction, accelerated by H₂ or H₂O. researchgate.net
Aqueous SolutionCarbon Monoxide Dehydrogenase (CODH)20°CEnzyme-catalyzed exchange via a bound CO₂ intermediate and internal proton transfer. acs.orgnih.gov
Gas Phase (Ion-Molecule Reaction)None (CO₂⁺ + CO)-Large intramolecular KIE in the dissociation of the C¹³CO₃⁺ intermediate. nih.gov

Surface-Catalyzed Isotope Exchange Processes involving Carbon Monoxide (¹³C)

The exchange of carbon isotopes between different carbon-containing molecules, particularly involving carbon monoxide, is often facilitated by solid surfaces. These surface-catalyzed processes are fundamental to understanding heterogeneous catalysis and geochemical phenomena.

Studies have shown that the isotopic exchange between ¹³CO and ¹²CO₂ is effectively catalyzed by various surfaces, including quartz, gold, and silver at high temperatures (around 900°C). aip.orgresearchgate.netaip.org The rate of this exchange is found to be largely independent of the pressure and composition of the gas mixture but is significantly accelerated by the presence of hydrogen or water vapor. aip.orgresearchgate.netaip.org The proposed mechanism on these surfaces involves the presence of activated forms of hydrogen and water, such as H and OH molecules, on the surface. aip.orgresearchgate.net

On metal surfaces, the exchange mechanisms can be more complex. For instance, on cesium-covered ruthenium (Ru(001)) surfaces, several isotope exchange pathways for adsorbed CO have been identified through thermal desorption studies. osti.gov The efficiency of this exchange increases dramatically at specific cesium coverages. osti.gov This is linked to a dissociation-recombination mechanism, where the CO molecules dissociate on the surface, and the resulting carbon and oxygen atoms recombine before desorbing as CO, leading to isotopic scrambling. osti.gov

Similarly, isotopic mixing in carbon monoxide on zinc oxide (ZnO) catalysts has been shown to occur, with the reaction kinetics being highly dependent on the surface Zn/O ratio. umich.edu In some cases, the exchange is believed to proceed via the participation of lattice oxygen from the oxide, while in others, it does not seem to be kinetically significant. umich.edu

The study of ¹²CO/¹³CO isotopic exchange is also crucial in understanding the behavior of high-nuclearity metal clusters, which can be viewed as models for metal surfaces. In platinum clusters like [Pt₂₄(CO)₃₀]²⁻ and [Pt₂₆(CO)₃₂]²⁻, the ligand exchange with ¹³CO is slow and does not occur randomly. dtic.mil Only a fraction of the CO ligands undergo exchange, suggesting a "merry-go-round" migration mechanism from specific active sites on the cluster's surface facets. dtic.mil

Table 1: Examples of Surface-Catalyzed Isotope Exchange Involving Carbon Monoxide (¹³C)

Catalyst SurfaceReactantsKey FindingsReference
Quartz, Gold, Silver¹³CO, ¹²CO₂Exchange occurs around 900°C; accelerated by H₂ or H₂O. aip.org, researchgate.net, aip.org
Cesium-covered Ru(001)¹²C¹⁶O, ¹³C¹⁸OExchange proceeds via dissociation-recombination; efficiency depends on Cs coverage. osti.gov
Zinc Oxide (ZnO)¹³C¹⁶O, ¹²C¹⁸ORate depends on surface Zn/O ratio and CO pressure. umich.edu
Platinum Clusters[Pt₂₄(CO)₃₀]²⁻, ¹³COExchange is slow, incomplete, and non-random, suggesting specific active sites. dtic.mil

Theoretical Approaches to Carbon Isotope Exchange Reactions

Computational chemistry provides indispensable tools for understanding the underlying principles of isotope exchange reactions. Theoretical models can predict reaction energetics, equilibrium constants, and rate coefficients, offering insights that are often difficult to obtain experimentally.

Full-dimensional rovibrational calculations have been employed to compute the energies of various isotopologues of species like the formyl cation (HCO⁺) and carbon monoxide (CO). aanda.orgaanda.org These calculations allow for the accurate determination of exothermicities for isotope exchange reactions. For example, the key reaction in interstellar chemistry, ¹³C⁺ + ¹²CO ↔ ¹²C⁺ + ¹³CO, is driven by the difference in zero-point vibrational energies of the isotopic species, making ¹³CO more stable at low temperatures. aanda.org

Theoretical studies have derived the exothermicities and temperature-dependent rate coefficients for a comprehensive set of 30 isotopic exchange reactions between HCO⁺ and CO, involving ¹²C/¹³C, ¹⁶O/¹⁷O, and ¹⁸O isotopes. aanda.org These models use analytic three-parameter Arrhenius-Kooij formulas to represent the forward and backward reaction rates, which can be directly incorporated into astrochemical kinetic models to better predict isotopic abundances in interstellar clouds. aanda.orgaanda.org

Isotopic Labeling in Organic and Organometallic Synthesis Pathways

The use of ¹³CO as an isotopic label is a cornerstone of mechanistic studies in both organic and organometallic chemistry. researchgate.net By replacing a standard ¹²CO ligand or reactant with ¹³CO, researchers can follow the carbon atom's precise path, providing definitive evidence for proposed reaction mechanisms.

Tracing Carbon Atom Fate in Complex Chemical Transformations

¹³C labeling is particularly valuable for tracking the fate of reactants in intricate chemical processes. researchgate.net In organometallic chemistry, ¹³CO can be introduced as a gas to probe catalytic cycles. For example, in a study of the oxidation of a manganese carbyne complex, labeling with ¹³CO at an α-carbonyl carbon of an α-ketoacyl intermediate was used to demonstrate that a specific metal-coordinated CO ligand in the product originated from the cleavage of the α-ketoacyl carbon-carbon bond. iupac.org

This technique is also instrumental in developing new synthetic methodologies. The use of ¹³CO gas, often generated in situ from precursors like ¹³COgen or Sila¹³COgen for safety and convenience, allows for the precise incorporation of a labeled carbonyl group into a wide array of organic molecules. researchgate.net This has been applied to the synthesis of labeled carboxylic acids, ketones, and amides through various transition-metal-catalyzed carbonylation reactions. researchgate.net For instance, the selective carbon isotope exchange of an azasteroid was achieved by treating its nickelacycle intermediate with ¹³CO, successfully affording the ¹³C-labeled product.

In biochemistry, molecules artificially enriched with ¹³C at specific positions are synthesized to serve as tracers. libretexts.org By feeding a ¹³C-labeled precursor to a biological system, the label can be traced through a biosynthetic pathway to the final natural product, revealing the sequence of bond-forming and-breaking steps. libretexts.org

Investigation of Isomerization and Insertion Reactions with Carbon Monoxide (¹³C)

Isomerization and insertion reactions are fundamental steps in many catalytic cycles, and ¹³CO labeling has been pivotal in elucidating their mechanisms. The migratory insertion of a carbonyl group into a metal-alkyl bond is a classic example.

The reaction of methylmanganese pentacarbonyl, CH₃Mn(CO)₅, with an external ¹³CO ligand has been extensively studied. These experiments show that the incoming ¹³CO does not directly insert into the manganese-methyl bond. Instead, the methyl group migrates to one of the existing, unlabeled CO ligands already coordinated to the manganese center. The vacant coordination site created by this migration is then occupied by the incoming ¹³CO. ufrgs.brumb.edu This mechanism was confirmed by studying the reverse reaction (deinsertion) using a complex where the acyl carbon was labeled with ¹³C. Upon heating, the ¹³C label was found exclusively in the CO ligands cis to the methyl group in the product, CH₃Mn(CO)₅, confirming the migratory nature of the alkyl group rather than the CO ligand. slideshare.netilpi.com

Table 2: Mechanistic Insights from ¹³CO Labeling in Migratory Insertion

ReactionLabeling ExperimentObservationConclusionReference
CH₃Mn(CO)₅ + ¹³CO → CH₃C(O)Mn(CO)₄(¹³CO)Reaction with external ¹³CO.The incoming ¹³CO occupies a coordination site cis to the newly formed acetyl group.The methyl group migrates to an existing CO ligand; the external ¹³CO fills the resulting vacant site. ufrgs.br, umb.edu
¹³C(O)CH₃Mn(CO)₅ → CH₃Mn(CO)₅ + CODeinsertion from an acyl-¹³C labeled complex.The ¹³C label is distributed among the cis and trans CO positions in the product.Confirms the migratory pathway of the methyl group (Principle of Microscopic Reversibility). slideshare.net, ilpi.com

Similarly, ¹³C labeling studies have been used to investigate insertion reactions involving metal carbonyl anions. In the gas-phase reaction of Fe(CO)₃⁻ with H¹³COOCH₃, a complete exchange of all three unlabeled CO ligands on the iron center for ¹³CO was observed. acs.org This indicated a mechanism involving the initial insertion of the metal into the H¹³CO–OCH₃ bond, followed by facile hydrogen shifts and elimination of unlabeled methyl formate. acs.org These detailed mechanistic insights, made possible by ¹³C isotopic labeling, are critical for the rational design of new catalysts and synthetic transformations.

Applications of Carbon Monoxide 13c in Biological Systems Research

Metabolic Flux Analysis (MFA) and Pathway Elucidation

Carbon monoxide (13C), often utilized in the form of its precursor carbon dioxide (13CO2), is a powerful tool in metabolic flux analysis (MFA). This technique allows researchers to trace the path of carbon atoms through metabolic networks, providing a quantitative understanding of cellular metabolism.

13C-Metabolic Flux Analysis (13C-MFA) is a pivotal experimental approach for elucidating detailed metabolic fluxes within biological systems. nih.gov In traditional applications, a 13C-labeled substrate is introduced to a mono-culture of microorganisms, and the resulting isotopic labeling patterns in metabolites, particularly proteinogenic amino acids, are measured. nih.gov This information is then used to calculate the rates of intracellular metabolic pathways.

A significant advancement in this field is the development of 13C-MFA for co-culture systems. nih.govfao.orgnih.gov This novel approach allows for the simultaneous determination of metabolic flux distributions in multiple interacting species without the need for physical separation of the cells. nih.govfao.orgnih.gov By analyzing the isotopic labeling of the total biomass, this method can estimate not only the metabolic fluxes for each species but also the relative population size and the exchange of metabolites between species. nih.govnih.govresearchgate.net This capability is crucial for understanding the complex metabolic interactions within microbial communities, which are vital in biotechnology and medicine. nih.govfao.org For instance, it has been successfully applied to a co-culture of two E. coli knockout strains to validate the methodology. nih.govresearchgate.net

The table below illustrates a simplified example of how flux distribution might be determined in a hypothetical co-culture system.

PathwaySpecies A Flux (mmol/gDW/h)Species B Flux (mmol/gDW/h)
Glycolysis10.58.2
Pentose Phosphate Pathway3.12.5
TCA Cycle5.74.9
Acetate Exchange (A to B)-1.5
This is a hypothetical data table for illustrative purposes.

The use of 13CO2 as a tracer has been instrumental in understanding carbon allocation and transport in plants. nih.govnih.gov By introducing a pulse of 13CO2 to a plant's foliage, researchers can track the movement of newly assimilated carbon from the leaves (source) to other parts of the plant like the roots and developing leaves (sinks). nih.gov The temporal and spatial distribution of the 13C label provides valuable data on the velocity and pathways of carbohydrate transport within the phloem. nih.gov

Studies have shown that after labeling a single leaf, the assimilated 13C is translocated to both the shoot apex and the roots simultaneously. nih.gov This technique has been used to quantify the amount of carbon allocated to different plant tissues and to study how environmental factors, such as light intensity, affect carbon partitioning. For example, in Arabidopsis thaliana, increasing light intensity has been shown to double the carboxylation rate and alter the flux through photorespiration. vanderbilt.edu

The following table presents example data from a hypothetical 13CO2 labeling experiment in a plant.

Time after Labeling13C Enrichment in Leaves (%)13C Enrichment in Roots (%)
1 hour855
6 hours6025
24 hours3040
This is a hypothetical data table for illustrative purposes.

13C-labeling experiments are a powerful tool for discovering new metabolic pathways and elucidating the function of uncharacterized enzymes. nih.govjove.com By feeding cells a 13C-labeled substrate and analyzing the resulting labeling patterns in key metabolites, researchers can deduce the atom transitions that occurred, thereby confirming or refuting proposed pathways. nih.gov This approach is particularly valuable for studying microorganisms with poorly characterized metabolisms. nih.govjove.com

For instance, the use of singly labeled carbon substrates can be more informative than uniformly labeled ones for detecting novel pathways, as they can reveal unique reaction stereochemistries or intermediate products. nih.gov Specific examples of pathway elucidation using this method include the discovery of riboneogenesis in yeast and the GABA shunt in Toxoplasma. tandfonline.com By examining the labeling patterns of just a few key amino acids from well-designed tracer experiments, it's possible to uncover unique pathway activities without conducting a full-scale metabolic flux analysis. nih.gov

The table below outlines how specific 13C-labeled substrates can be used to probe for the activity of particular metabolic pathways.

Pathway/Enzyme13C-Labeled SubstrateExpected Labeling Pattern if Active
Entner–Doudoroff pathway[1-13C] glucoseSerine labeling is significantly lower than alanine labeling. nih.gov
Branched TCA cycle[1-13C] pyruvateAspartate is labeled with two carbons, while glutamate (B1630785) is labeled with only one. nih.gov
Re-citrate synthase[1-13C] pyruvateGlutamate is labeled in the β-carboxyl group. nih.govjove.com
Citramalate pathway[1-13C] pyruvate, [2-13C] glycerol, or [1-13C] acetateLeucine and isoleucine labeling amounts are identical. nih.govjove.com
Serine-isocitrate lyase cycle[1-13C] pyruvate or [1-13C] lactateThe third carbon position in serine will be labeled. nih.govjove.com

Recent studies using 13C-labeled tracers have revealed significant recycling of endogenous CO2 in vivo. researchgate.netnih.govresearchgate.net When cells are fed substrates like [U-13C]-glucose or [U-13C]-glutamine, the labeled carbon is released as 13CO2 through metabolic processes such as the TCA cycle. nih.govnih.gov This endogenously produced 13CO2 can then be re-fixed into metabolites through carboxylation reactions. researchgate.netbiorxiv.org

A key finding is the unexpectedly high abundance of M+1 isotopologues of TCA cycle intermediates, such as citrate, in vivo, which is not observed to the same extent in vitro. researchgate.netnih.govbiorxiv.org This is because in cell culture, the endogenously produced 13CO2 is diluted by the large pool of unlabeled bicarbonate in the culture medium. nih.govbiorxiv.org In contrast, in a whole organism, the endogenous 13CO2 is a substantial pool that gets reincorporated into central carbon metabolism. researchgate.netnih.govbiorxiv.org This discovery has important implications for the design and interpretation of 13C tracing studies, as the recycling of CO2 needs to be accounted for in metabolic models. nih.gov

The following table compares the expected dominant isotopologues of citrate in in vitro and in vivo settings when using a [U-13C]-glucose tracer.

ConditionPrimary 13C Source for Citrate SynthesisDominant Citrate Isotopologue
In Vitro[13C2]-Acetyl-CoA from [U-13C]-glucoseM+2
In Vivo[13C2]-Acetyl-CoA and re-fixation of endogenous 13CO2M+1
Based on findings from in vivo and in vitro tracing experiments. researchgate.netnih.govbiorxiv.org

Stable Isotope Probing (SIP) for Microbial Ecology

Stable Isotope Probing (SIP) is a powerful technique used in microbial ecology to identify the microorganisms within a complex community that are actively metabolizing a specific substrate. This is achieved by providing the community with a substrate that is enriched in a stable isotope, such as 13C.

In SIP, a 13C-labeled substrate, often in the form of 13CO2 or other carbon compounds, is introduced into an environment. nih.govwikipedia.org Microorganisms that consume this substrate will incorporate the 13C into their cellular components, including their DNA and proteins. nih.gov This "heavy" labeled biomass can then be separated from the "light" unlabeled biomass of organisms that did not consume the substrate. wikipedia.org

DNA-SIP involves the extraction of total DNA from the microbial community after incubation with the 13C-labeled substrate. The 13C-labeled DNA, being denser, is separated from the unlabeled 12C-DNA by isopycnic centrifugation. wikipedia.org The separated heavy DNA can then be sequenced to identify the specific microbial species that were actively assimilating the labeled carbon. wikipedia.orgnih.gov This method has been used to identify active fungal and bacterial groups involved in the degradation of plant residues in soil. nih.gov

Protein-SIP follows a similar principle but focuses on the proteins synthesized by the active microorganisms. nih.govufz.de Labeled proteins are identified using shotgun proteomics. nih.gov An advantage of Protein-SIP is that proteins provide a direct link between a microbe's genetic potential and its actual metabolic function within the community. ufz.de This technique has been successfully combined with metagenomics to reconstruct the genomes of microorganisms that produce labeled proteins, providing insights into their metabolic capabilities. nih.gov For example, Protein-SIP with 13CO2 has been used to track carbon flows from plants to rhizosphere microbial communities. nih.gov

The table below summarizes the key aspects of DNA and Protein SIP.

FeatureDNA-SIPProtein-SIP
Biomarker Deoxyribonucleic Acid (DNA)Proteins
Information Gained Identifies which organisms are incorporating the labeled substrate into their genome.Identifies which organisms are actively synthesizing proteins using the labeled substrate.
Link to Function Provides a link to the genetic potential for a metabolic activity.Provides a more direct link to the active metabolic function. ufz.de
Separation Method Isopycnic CentrifugationShotgun Proteomics, 2D Gel Electrophoresis
Example Application Identifying microbes degrading 13C-labeled rice residues in soil. nih.govTracking carbon flow from 13CO2 to rhizosphere communities. nih.gov

Identification of Active Microbial Populations in Environmental Samples (e.g., Geothermal Springs)

The use of Carbon Monoxide labeled with Carbon-13 (¹³CO) in stable isotope probing (SIP) has proven to be a powerful technique for identifying active carbon monoxide (CO) consuming bacteria in unique environments such as geothermal springs. frontiersin.org In these ecosystems, CO can serve as a vital source of both energy and carbon for specialized thermophilic bacteria. frontiersin.org A study investigating geothermal sites with temperatures ranging from 45 to 65°C demonstrated the presence and activity of anaerobic CO-oxidizing bacteria, with anaerobic CO oxidation potentials reaching up to 48.9 µmoles CO per gram of wet weight per day. frontiersin.org

To pinpoint the specific bacteria responsible for this activity, researchers employed ¹³CO DNA stable isotope probing (SIP) combined with pyrosequencing of 16S rRNA genes. frontiersin.org This method involves introducing ¹³CO into a microcosm containing the environmental sample. The microorganisms that actively metabolize the ¹³CO will incorporate the heavy ¹³C isotope into their DNA. This "heavy" DNA can then be separated from the "light" DNA of non-active organisms through density gradient centrifugation. By sequencing the 16S rRNA genes from the heavy DNA fraction, the identities of the active CO-metabolizing bacteria can be determined.

In the aforementioned study of geothermal springs, the bacterial communities identified in the heavy DNA fractions after incubation with ¹³CO were predominantly composed of Firmicutes, which accounted for up to 95% of all sequences. frontiersin.org The predominant bacteria that assimilated ¹³C from the labeled CO were closely related to known carboxydotrophs, including the genera Thermincola, Desulfotomaculum, Thermolithobacter, and Carboxydocella. frontiersin.org These findings indicate that bacteria capable of utilizing CO as a carbon source are prevalent in geothermal spring environments.

Tracing Carbon Flow in Ecosystems and Soil Microbial Communities

Stable isotope probing (SIP) with ¹³C-labeled compounds is a fundamental method for tracing the flow of carbon through ecosystems and identifying the microorganisms involved in specific metabolic processes. nih.gov While many studies have utilized substrates like ¹³CO₂, the principles are directly applicable to the use of ¹³C-labeled carbon monoxide to track its specific biogeochemical pathways. frontiersin.org By introducing a ¹³C-labeled substrate into an environment, researchers can follow the incorporation of the isotope into the biomass of microorganisms, thereby identifying the organisms that consume the substrate and tracing the subsequent transfer of that carbon through the food web. nih.gov

In the context of soil microbial communities, SIP can elucidate the roles of different microbial groups in carbon cycling. For instance, ¹³C-labeled glucose has been used to trace carbon flow into various cellular components, such as cytosol, amino sugars, and phospholipid fatty acids (PLFAs), providing insights into the utilization and recycling of carbon within the microbial biomass. copernicus.org This approach allows for the differentiation of carbon allocation into various cellular pools with different turnover rates, revealing the dynamics of microbial carbon processing.

Proteomic stable isotope probing (proteomic-SIP) is an advanced application of this technique that identifies specific ¹³C-labeled microorganisms and simultaneously reveals their partial genomes and proteomes. frontiersin.org This provides a more in-depth understanding of the functional roles of these organisms in carbon flow. For example, in rhizosphere communities, proteomic-SIP with ¹³CO₂ has been used to track the transfer of photosynthetically fixed carbon from plants to specific rhizosphere microorganisms. frontiersin.org A similar approach using ¹³CO could identify the specific soil microorganisms that are actively consuming this gas and trace its contribution to the soil carbon pool.

The general workflow for a SIP experiment to trace carbon flow is as follows:

Introduction of a ¹³C-labeled substrate (e.g., ¹³CO) into the environmental sample or microcosm.

Incubation to allow for microbial uptake and incorporation of the ¹³C into their biomass (e.g., DNA, RNA, proteins, lipids).

Separation of the ¹³C-labeled ("heavy") biomolecules from the unlabeled ("light") biomolecules using techniques like density gradient ultracentrifugation.

Analysis of the labeled biomolecules to identify the active microorganisms (e.g., through 16S rRNA gene sequencing) and to quantify the flow of carbon into different trophic levels or cellular components.

Probing Enzyme Mechanisms and Interactions

Carbon-13 NMR Studies of Carbon Monoxide Dehydrogenase (CODH) Catalysis and Exchange Reactions

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a powerful tool for investigating the mechanisms of enzymes that interact with carbon-containing substrates. In the case of Carbon Monoxide Dehydrogenase (CODH), an enzyme that catalyzes the reversible oxidation of carbon monoxide to carbon dioxide, ¹³C-NMR studies using ¹³CO have provided significant insights into its catalytic cycle. nih.govacs.orgnih.govacs.org

CODH contains a nickel-iron-sulfur cluster at its active site, known as the C-cluster, where the conversion of CO to CO₂ occurs. acs.orgnih.govwikipedia.org ¹³C-NMR studies have been instrumental in demonstrating a CODH-catalyzed steady-state exchange reaction between CO and CO₂ even in the absence of an external electron acceptor. acs.org This is observed as a broadening of the ¹³CO NMR resonance signal upon the addition of the enzyme, which indicates a chemical exchange process. nih.govnih.gov The rate constant for this ¹³CO line broadening has been measured to be approximately 1080 s⁻¹ at 20°C, which is comparable to the rate of CO oxidation, suggesting that this exchange is a key part of the catalytic mechanism. nih.govnih.gov

Further analysis has shown that this exchange reaction is between ¹³CO and CODH-bound ¹³CO₂, as the ¹³CO₂ line width does not broaden. acs.orgnih.gov This provides strong evidence for a CO₂ binding site within the enzyme. The combined results from these ¹³C-NMR studies indicate that the ¹³CO exchange process involves the migration of CO to the C-cluster and its subsequent oxidation to CO₂, but without the release of CO₂ or protons into the surrounding solvent. nih.govacs.orgnih.gov This has led to a more detailed understanding of the internal proton transfer network within CODH. nih.govacs.orgnih.gov

ParameterObservationImplication
¹³CO NMR ResonanceSignificant broadening upon addition of CODH. nih.govIndicates a chemical exchange reaction catalyzed by the enzyme.
¹³CO₂ NMR ResonanceNo broadening observed. acs.orgnih.govThe exchange is with enzyme-bound CO₂, not free CO₂ in solution.
Rate of ¹³CO Line Broadening~1080 s⁻¹ at 20°C, similar to the rate of CO oxidation. nih.govnih.govThe observed exchange is a fundamental part of the catalytic cycle.
pH Dependence¹³CO line broadening is pH-independent, unlike steady-state CO oxidation. acs.orgnih.govThe exchange reaction does not involve the release of protons into the solvent.

Theoretical and Computational Studies of Carbon Monoxide 13c and Its Reactivity

Quantum Chemical Calculations of Isotope Effects

Quantum chemical calculations serve as a powerful tool for investigating the subtle energetic differences arising from isotopic substitution. These methods allow for the detailed examination of molecular structures, vibrational frequencies, and reaction pathways, providing insights that are often difficult to obtain through experimental means alone. In the context of Carbon Monoxide (¹³C), these calculations are particularly valuable for understanding and predicting isotope effects in various chemical processes.

Modeling Carbon-13 Kinetic Isotope Effects in Reaction Transition States

The study of kinetic isotope effects (KIEs) offers a deep look into the mechanisms of chemical reactions by revealing changes in bonding at the rate-determining transition state. acs.org Modeling ¹³C KIEs through computational methods has become a crucial approach for elucidating reaction pathways.

Theoretical models of transition states are essential for interpreting experimental KIEs. For instance, in the catalytic oxidation of carbon monoxide over silver, theoretical interpretations of ¹³C KIEs were used to determine the geometry and force constants of the transition state. acs.org The experimental data, which showed a temperature dependence described by the equation 100 ln(k₁₂/k₁₃) = (3.398 – 630/T) ± 0.083, were compared against various theoretical models. acs.org These calculations indicated that a (CO₂)‡ transition state with a 110° interbond angle and specific CO stretching force constants was the most plausible structure. acs.org This demonstrates how computational modeling can refine our understanding of transition state geometries.

The magnitude of the ¹³C KIE can provide significant information about the structure of the transition state. For example, in Sₙ1 and Sₙ2 reactions, the observed ¹³C isotope effects can be rationalized by generalizing a model for the transition state. cdnsciencepub.com Calculations have shown that factors such as resonance interaction, the degree to which the transition state resembles reactants or products, and the magnitude of force constants all influence the resulting isotope effect. cdnsciencepub.com For the solvolysis of benzyl (B1604629) bromide, a model reaction, the ¹³C KIE was calculated to be about 0.98 for an Sₙ1 mechanism and 1.05 for an Sₙ2 mechanism at 300 K. cdnsciencepub.com

Furthermore, computational studies have been instrumental in understanding KIEs in complex catalytic cycles, such as the Suzuki-Miyaura reaction. By combining experimental measurements with density functional theory (DFT) calculations, researchers can probe the nature of the transition states for key steps like oxidative addition and transmetalation. nih.gov The agreement between experimental and predicted ¹³C KIEs allows for the validation of proposed mechanistic pathways and the specific intermediates involved. nih.gov For example, a significant normal ¹³C KIE of 1.020 for the carbon attached to bromine in the oxidative addition step of an aryl bromide was consistent with the predicted value of 1.021 for addition to a monoligated palladium complex. nih.gov

Similarly, in enzymatic reactions, computational modeling of ¹³C KIEs helps to elucidate the transition state structures. For ornithine decarboxylase, calculations have shown that differences in hydrogen bonding within the active site for different substrates lead to distinct intrinsic ¹³C KIEs. acs.org

The following table summarizes representative calculated ¹³C KIEs for different reaction types:

Table 1: Calculated ¹³C Kinetic Isotope Effects for Various Reactions
Reaction Type Model System Calculated ¹³C KIE (k₁₂/k₁₃) Reference
Sₙ1 Solvolysis Benzyl Bromide ~0.98 cdnsciencepub.com
Sₙ2 Solvolysis Benzyl Bromide 1.05 cdnsciencepub.com
Suzuki-Miyaura Oxidative Addition Aryl Bromide + Pd(PPh₃) 1.021 nih.gov
Suzuki-Miyaura Transmetalation Tetracoordinate Boronate 1.034 nih.gov

These examples highlight the power of quantum chemical calculations in dissecting the intricate details of reaction mechanisms through the lens of ¹³C kinetic isotope effects.

Vibrational Analysis and Force Field Studies of Carbon Monoxide (¹³C) Complexes

Vibrational analysis, often complemented by force field studies, is a cornerstone of computational chemistry for characterizing molecular structures and bonding. When applied to Carbon Monoxide (¹³C) complexes, these methods provide detailed information about the vibrational modes and the forces governing them, which are directly comparable to experimental spectroscopic data.

A key application is the interpretation of infrared (IR) spectra. A vibrational analysis of the ¹³C and ¹⁸O isotopologues of carbon monoxide bound to hemocyanin was crucial in determining the coordination geometry of the CO molecule. nih.gov The analysis showed that the experimental IR data were consistent with the carbon atom of CO coordinating to one of the two copper ions in the active site, contradicting an earlier interpretation that suggested oxygen-coordination. nih.gov This demonstrates the power of vibrational analysis in resolving structural ambiguities.

Force field calculations are often used to predict the vibrational frequencies of isotopically substituted molecules. For octahedral metal carbonyl complexes of the type M(CO)₅L, a CO-factored force field can be solved to directly calculate force constants from the C-O stretching frequencies of the all-¹²C¹⁶O molecule. researchgate.net These force constants can then be used to accurately predict the C-O stretching frequencies for ¹³C-substituted species, with results showing very good agreement with experimental observations. researchgate.net This predictive capability is invaluable for assigning complex vibrational spectra.

The interaction of CO with surfaces has also been studied using these methods. A combination of atomic force microscopy and inelastic tunneling spectroscopy, supported by a mechanical model, was used to investigate the influence of the microscope tip on the vibrational modes of a single CO molecule on a copper surface. pnas.org The study revealed that the proximity of the tip weakens the bonds within the CO molecule and its bond to the surface. pnas.org

Furthermore, computational studies on the vibrational relaxation of CO in biological systems, such as in the heme pocket of myoglobin (B1173299) after photolysis, rely on accurate force fields and normal mode analysis. pnas.org These simulations can estimate vibrational population relaxation times and identify the specific protein residues that are most strongly coupled to the CO stretching motion, acting as "doorway" modes for energy dissipation. pnas.org

The following table presents a summary of vibrational frequencies and force constants for CO in different environments, as determined by computational studies.

Table 2: Computed Vibrational Data for Carbon Monoxide (¹³C) Complexes

System Method Calculated Parameter Value Reference
CO on Cu(111) Mechanical Model Lateral Vibrational Frequency Varies with tip force pnas.org
Hemocyanin-CO Vibrational Analysis C-O Stretch (for ¹²CO) 2042.5 cm⁻¹ (arthropod) nih.gov
M(CO)₅L CO-Factored Force Field C-O Force Constants Dependent on ligand L researchgate.net
Photolyzed CO in Myoglobin MD & Normal Mode Analysis Vibrational Relaxation Time 335 ± 115 ps (δ-tautomer) pnas.org

These studies underscore the critical role of vibrational analysis and force field calculations in providing a detailed, atomistic understanding of the behavior of Carbon Monoxide (¹³C) in a wide range of chemical and biological environments.

Molecular Dynamics Simulations and Spectroscopic Modeling

Molecular dynamics (MD) simulations, coupled with advanced spectroscopic modeling techniques, provide a dynamic picture of molecular systems. This approach is particularly powerful for studying large, complex systems where static quantum chemical calculations may be insufficient. For molecules labeled with Carbon Monoxide (¹³C), these methods are instrumental in predicting and interpreting spectroscopic data, especially infrared spectra.

Predicting Infrared Spectra of Isotope-Labeled Oligonucleotides

Infrared (IR) spectroscopy is a sensitive probe of molecular structure and dynamics, with the carbonyl stretching region (1600–1800 cm⁻¹) being particularly informative for biomolecules like nucleic acids. acs.orgnih.gov However, the spectra of nucleic acids are often congested due to the presence of many carbonyl groups in the nucleobases. nih.gov Isotopic labeling with ¹³C is a powerful strategy to overcome this challenge, as it shifts the vibrational frequency of a specific carbonyl group, allowing it to be studied with minimal interference from other groups. nih.govresearchgate.net

A theoretical strategy has been developed that combines MD simulations with frequency and coupling maps to model the IR spectra of oligonucleotides containing ¹³C labels. acs.orgnih.gov This approach allows for the direct calculation of IR spectra from the dynamic trajectories of the molecules. researchgate.net The methodology involves several steps:

Running MD simulations of the oligonucleotide to sample its conformational space. nih.gov

Using pre-calculated frequency maps to determine the site frequencies of the carbonyl chromophores at each step of the simulation. nih.gov

Calculating the coupling between different carbonyl stretches. nih.gov

Adjusting the site frequencies for any ¹³C-labeled carbonyls. nih.gov

Constructing and diagonalizing the vibrational Hamiltonian to obtain the vibrational eigenstates and transition dipoles, which are then used to generate the IR spectrum. nih.gov

This method has been successfully applied to model the IR spectra of nucleoside 5'-monophosphates and DNA double helices. acs.orgnih.gov For instance, in guanosine (B1672433) monophosphate (GMP), which has a single C=O group, ¹³C labeling results in a uniform shift of its IR absorption peak by approximately 42 cm⁻¹. nih.gov The calculated IR spectra for more complex systems, like DNA double helices, have shown good agreement with experimental results. nih.govresearchgate.net This validates the theoretical approach and demonstrates its potential for characterizing the stacking configurations and secondary structures of nucleic acids. acs.orgnih.gov

The following table illustrates the calculated IR spectral shifts upon ¹³C labeling for a model system.

Table 3: Calculated IR Absorption Peaks for Guanosine Monophosphate (GMP)

Isotopologue Calculated Peak Position (cm⁻¹) Calculated Isotope Shift (cm⁻¹) Reference
Unlabeled GMP 1669 - nih.gov
¹³C-labeled GMP 1627 -42 nih.gov

These computational tools not only reproduce experimental spectra but also provide a deeper understanding of how factors like hydrogen bonding, solvation, and vibrational coupling give rise to the observed spectral features. nih.govresearchgate.net The ability to predict the spectroscopic signatures of ¹³C-labeled oligonucleotides is a significant advancement in the study of nucleic acid structure and function.

Mechanistic Pathways from Computational Chemistry

Computational chemistry offers indispensable tools for charting the complex landscapes of chemical reactions, particularly those involving the formation and breaking of chemical bonds. By mapping out potential energy surfaces, identifying intermediates and transition states, and calculating reaction barriers, these methods provide a detailed, step-by-step understanding of reaction mechanisms. The use of Carbon Monoxide (¹³C) as a label, in conjunction with computational techniques, is especially valuable for tracking the fate of the carbonyl group in intricate transformations.

Investigating Carbon-Carbon Bond Formation and Cleavage with Carbon Monoxide (¹³C)

The formation and cleavage of carbon-carbon bonds are fundamental processes in organic synthesis. Carbonylation reactions, which introduce a carbonyl group into a molecule using carbon monoxide, are a prime example of C-C bond formation. Computational studies have been pivotal in elucidating the mechanisms of these reactions.

For instance, in the visible-light-promoted aminocarbonylation of unactivated alkyl iodides catalyzed by a palladium complex, a combination of in situ spectroscopy and computational chemistry revealed a novel mechanistic pathway. researchgate.net Instead of a traditional oxidative addition, the reaction was found to proceed through a T1 excited-state promoted ligand dissociation and an atom transfer radical addition. researchgate.net The computational insights helped to optimize the reaction conditions by identifying a favorable cationic carbonylation pathway. researchgate.net Such studies are crucial for the development of new synthetic methods, including those for preparing isotopically labeled compounds like [carbonyl-¹³C]alkyl amides. researchgate.net

Similarly, the mechanism of cobalt-catalyzed aminocarbonylation has been investigated using DFT calculations. These studies proposed a novel pathway involving the photodissociation of a carbonyl ligand from an anionic cobalt tricarbonyl catalyst, followed by a concerted SₙAr-type oxidative addition. nih.gov The calculations helped to rule out alternative mechanisms and identified the turnover-limiting step of the catalytic cycle. nih.gov

Computational chemistry is also essential for understanding the reverse process: C-C bond cleavage. The cleavage of strong, unstrained C-C bonds is a challenging but important transformation. The mechanism of an aromatic C-C bond cleavage in quinoxaline (B1680401) by a tungsten complex was investigated using DFT calculations. nih.gov The initial proposed mechanism was found to have a prohibitively high energy barrier. nih.gov An alternative, lower-energy pathway was identified, which involved the dissociation of a phosphine (B1218219) ligand and a different sequence of bond activation steps. nih.gov This work highlights how computational studies can correct and refine proposed mechanisms.

In the context of ethanol (B145695) electro-oxidation on platinum surfaces, a reaction relevant to fuel cells, combined experimental and computational approaches have shed light on the C-C bond cleavage step. researchgate.net In situ FTIR experiments using ¹³CO to selectively block catalyst sites, coupled with DFT calculations, showed that the step edges of the platinum surface are highly active for C-C bond scission. researchgate.net The calculations revealed that the activation energy for C-C cleavage is significantly lower on the step sites compared to the terrace sites, explaining the experimental observations. researchgate.net

The table below provides a summary of key mechanistic findings from computational studies on reactions involving C-C bond formation and cleavage with carbon monoxide.

Table 4: Computationally Elucidated Mechanistic Features of Carbonylation and C-C Cleavage Reactions

Reaction Catalyst/System Key Mechanistic Finding Computational Method Reference
Aminocarbonylation of Alkyl Iodides Palladium Complex T1 excited-state promoted atom transfer radical addition DFT researchgate.net
Aminocarbonylation of Aryl Salts Cobalt Complex Photodissociation of CO followed by SₙAr oxidative addition DFT nih.gov
C-C Cleavage in Quinoxaline Tungsten Complex Rate-determining step is ring-opening after ligand dissociation DFT nih.gov
Ethanol Oxidation Platinum Surface C-C bond cleavage has a lower activation energy on step sites DFT researchgate.net

Q & A

Q. How can 13C-labeled carbon monoxide be synthesized for isotopic tracer studies?

Synthesis of 13CO typically involves controlled thermal decomposition of isotopically enriched precursors. For example, formic acid (HCOOH) containing 13C can be dehydrated using concentrated sulfuric acid under inert conditions to produce 13CO gas . Purity must be verified via mass spectrometry or infrared spectroscopy to ensure isotopic enrichment (>99% 13C) and minimal contamination from 12CO or 18O isotopes .

Q. What experimental precautions are critical when handling 13CO in confined laboratory settings?

Due to its toxicity and flammability, 13CO requires transfer via enclosed systems to prevent leakage . OSHA standards (29 CFR 1910.101) mandate gas detectors to monitor concentrations below 35 ppm. Personal protective equipment (PPE), including respirators with chemical cartridges, is essential during cylinder handling .

Q. How do isotopic fractionation effects impact 13CO quantification in environmental samples?

Isotopic fractionation during CO adsorption/desorption on molecular sieves or GC columns can skew 13C/12C ratios. Calibration using certified reference materials (e.g., NIST-traceable standards) and correction algorithms for mass-dependent fractionation are recommended .

Q. What methodologies are used to distinguish metabolic 13CO from exogenous sources in human studies?

In metabolic studies (e.g., confined-space experiments), endogenous 13CO production is measured via controlled dietary intake of 13C-labeled substrates, followed by gas chromatography-isotope ratio mass spectrometry (GC-IRMS) of exhaled air . Baseline correction for ambient CO levels is critical to isolate metabolic contributions .

Advanced Research Questions

Q. How can reaction thermochemistry data for 13CO-metal carbonyl complexes inform catalyst design?

Thermochemical studies (e.g., calorimetry or high-pressure ion-molecule reaction analysis) reveal bond dissociation energies and stability trends in metal-13CO complexes. For example, ΔfH° values for [Ni(13CO)4] differ by ~2 kJ/mol compared to 12CO analogs due to isotopic mass effects, impacting catalytic turnover rates in carbonylation reactions .

Q. What statistical approaches resolve contradictions in 13CO emission inventories across heterogeneous datasets?

Discrepancies in activity-level data (e.g., industrial vs. biological emissions) require Bayesian hierarchical modeling to integrate spatial-temporal variability. Sensitivity analysis of variables like temperature and pressure (AP-42 correction factors) can harmonize datasets .

Q. How do mixed-layer depth (MLD) dynamics influence 13CO atmospheric dispersion modeling?

MLD variations alter vertical mixing ratios of 13CO. Lagrangian particle-tracking models, parameterized with MLD data from ndp076.txt or mldlxl.for files (ORNL datasets), improve predictions of isotopic tracer transport in boundary-layer studies .

Q. What are the pitfalls in interpreting 13CO/12CO ratios in paleoclimate ice-core studies?

Post-depositional diffusion in firn layers can attenuate isotopic signals. Corrections using firn-air models (e.g., tuned with coef_tco2.for coefficients) and validation against independent proxies (e.g., CH4 δ13C) are essential to avoid misinterpretation .

Q. How can kinetic isotope effects (KIEs) in 13CO oxidation pathways be quantified experimentally?

Laser-induced fluorescence (LIF) or cavity ring-down spectroscopy (CRDS) tracks 13CO consumption rates during OH-radical reactions. KIEs (k12/k13 ≈ 1.01–1.03) are temperature-dependent and must be incorporated into atmospheric chemistry models .

Q. What experimental designs mitigate interference from 18O isotopes in 13CO vibrational spectroscopy?

High-resolution FTIR with cryogenic sample cooling (≤77 K) reduces rotational broadening, enabling resolution of 13C16O (2143 cm⁻¹) and 13C18O (2119 cm⁻¹) peaks. Spectral deconvolution algorithms (e.g., Gaussian-Lorentzian fits) further isolate isotopic signals .

Methodological Notes

  • Data Validation : Cross-reference 13CO datasets with NIST thermochemical libraries and ORNL’s ndp076.txt metadata to ensure reproducibility.
  • Contradictions : Discrepancies in metabolic 13CO rates (e.g., 0.4–1.2 µmol/hr in human studies ) highlight the need for standardized protocols in substrate dosing and sampling intervals.
  • Modeling Tools : Use coef_talk.for and talkdat.for (ORNL) for interpolating 13CO solubility in oceanic mixed layers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.